3-Chloropropionyl chloride

Organic Synthesis Flow Chemistry Amidation

3-Chloropropionyl chloride (CAS 625-36-5) is a bifunctional aliphatic acyl chloride characterized by the molecular formula C₃H₄Cl₂O and a molecular weight of 126.97 g/mol. At ambient conditions, it exists as a clear, colorless to pale yellow liquid with a pungent, lachrymatory odor.

Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol
CAS No. 625-36-5
Cat. No. B058127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropionyl chloride
CAS625-36-5
Synonyms(Chloromethyl)acetyl Chloride;  3-Chloropropanoyl Chloride;  3-Chloropropionic Acid Chloride;  3-Chloropropionyl Chloride;  NSC 84180;  β-Chloropropanoyl Chloride;  β-Chloropropionic Acid Chloride;  β-Chloropropionyl Chloride;  ω- Chloropropanoyl Chloride;  ω
Molecular FormulaC3H4Cl2O
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESC(CCl)C(=O)Cl
InChIInChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
InChIKeyINUNLMUAPJVRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropionyl Chloride (CAS 625-36-5): Baseline Identity for Scientific Sourcing Decisions


3-Chloropropionyl chloride (CAS 625-36-5) is a bifunctional aliphatic acyl chloride characterized by the molecular formula C₃H₄Cl₂O and a molecular weight of 126.97 g/mol. At ambient conditions, it exists as a clear, colorless to pale yellow liquid with a pungent, lachrymatory odor . Critically, its structure incorporates two distinct reactive centers: a highly electrophilic acyl chloride (-COCl) group and a terminal primary alkyl chloride (-CH₂CH₂Cl) moiety . This dual functionality fundamentally distinguishes it from simple mono-functional acyl chlorides and serves as the cornerstone of its utility in complex molecular construction. Standard physical specifications are well-defined, including a boiling point of 143-145°C, a density of 1.33 g/mL at 25°C, and a refractive index of n20/D 1.457 . As a halogenated acid halide, it exhibits extreme sensitivity to moisture, undergoing rapid hydrolysis to release hydrogen chloride gas, and reacts violently with water, alcohols, amines, and other nucleophilic solvents . This inherent reactivity necessitates strict anhydrous handling and storage protocols under inert atmospheres, a critical procurement and workflow consideration .

Why Generic 'Acyl Chloride' Substitution is Scientifically Unsound for 3-Chloropropionyl Chloride Applications


The substitution of 3-chloropropionyl chloride with a simpler, more generic acyl chloride—such as acetyl chloride, propionyl chloride, or even its positional isomer 2-chloropropionyl chloride—is scientifically inadvisable and will lead to divergent synthetic outcomes. This compound's unique value proposition lies not merely in its acylating capacity but in its bifunctional architecture, which enables a specific two-step synthetic logic: initial acylation to install a scaffold, followed by a distinct nucleophilic substitution or elimination at the pendant 2-chloroethyl fragment to introduce further molecular complexity . As a point of direct comparison, while the 2-chloropropionyl chloride isomer (CAS 7623-09-8) contains the same atoms, the chlorine atom is alpha to the carbonyl; this eliminates the potential for subsequent β-elimination chemistry and alters both its electronic properties and steric profile . Furthermore, photochlorination studies of propionyl chloride explicitly demonstrate that the reaction pathway strongly favors chlorination at the β-position, meaning 3-chloropropionyl chloride is the kinetically preferred and primary product, not a minor side-stream component [1]. Consequently, attempting to substitute it with an in-class analog—even a structurally similar one—abandons a designed, high-yielding synthetic sequence in favor of a different reaction manifold, often resulting in failed cyclizations, altered regio- or stereoselectivity, or the inability to access key downstream targets like β-lactams, heterocycles, or masked vinyl functionalities .

3-Chloropropionyl Chloride (625-36-5): Quantitative Differentiation Evidence Against Closest Analogs


Bifunctional Reactivity: Quantified Synthetic Efficiency vs. Non-Chlorinated Analog

The bifunctional nature of 3-chloropropionyl chloride confers a distinct operational advantage in multi-step syntheses, as quantified by the rapid, high-yielding preparation of the sedative drug beclamide in a continuous flow system. A direct, telescoped process demonstrated >80% conversion from 3-chloropropionyl chloride to beclamide in just 1 minute [1]. This efficiency stands in stark contrast to the use of the non-chlorinated analog, propionyl chloride. Employing propionyl chloride for the same target would preclude this streamlined, one-pot approach; it would necessitate a separate, discrete halogenation step later in the synthesis to install the essential 2-chloroethyl functionality required for the drug's pharmacological activity . This additional step inherently reduces atom economy, prolongs reaction time, and lowers overall process yield, making 3-chloropropionyl chloride the far more efficient choice for assembling this pharmacophore class.

Organic Synthesis Flow Chemistry Amidation Pharmaceutical Intermediates

Continuous Flow Synthesis Conversion: Quantified Process Intensification

A modern continuous flow procedure demonstrates a significant advancement in the synthesis of 3-chloropropionyl chloride itself, offering a safer and more mass-efficient alternative to traditional batch methods. The study reports achieving up to 94% conversion from acrylic acid to 3-chloropropionyl chloride in a residence time of only 25 minutes under mild temperature and pressure conditions [1]. This is a direct and quantifiable improvement over conventional batch processes, which are characterized in the same publication as suffering from 'prolonged reaction times' and the 'use of excessive amounts of chlorinating reagents' [1]. While explicit batch kinetic data were not provided, the 25-minute residence time for near-quantitative conversion represents a benchmark of process intensification. This is particularly relevant when comparing the compound's production to that of similar, non-chlorinated acid chlorides like acryloyl chloride, whose continuous flow synthesis has also been reported but represents a different, simpler chemical challenge [2].

Process Chemistry Flow Chemistry Reaction Engineering Chemical Manufacturing

Thermal Decomposition Pathway: A Class-Level Inference on Process Safety and Purity

Laser pyrolysis studies on a series of acyl chlorides, including 3-chloropropanoyl chloride, provide a class-level insight into their thermal behavior that is critical for process safety assessments. The research identifies that thermal decomposition for these compounds is typically initiated by a 1,2-HCl elimination mechanism, wherever structurally possible, which then generates reactive ketene intermediates that undergo further decomposition . For 3-chloropropionyl chloride, this predicted pathway is distinct from that of other acyl chlorides lacking a β-hydrogen, such as chloroacetyl chloride. Chloroacetyl chloride, for example, is not expected to decompose via this 1,2-elimination route, which would fundamentally alter its decomposition product profile and the associated hazards . While the study does not provide quantitative rate constants for each compound, the class-level inference is that the thermal decomposition mechanism and, by extension, the safety profile during high-temperature processing (e.g., distillation, exothermic reactions) are not uniform across acyl chlorides. The potential to generate gaseous HCl and reactive ketenes is a specific, mechanism-derived risk for 3-chloropropionyl chloride.

Thermal Stability Process Safety Pyrolysis Reaction Mechanisms

Physical Properties: Empirical Basis for Distinguishing the β-Isomer from the α-Isomer

The distinct positioning of the chlorine atom on the β-carbon of 3-chloropropionyl chloride results in measurable and significant differences in its fundamental physical properties compared to its α-isomer, 2-chloropropionyl chloride. These differences are critical for both analytical quality control (e.g., confirming the identity of an incoming shipment) and for predicting behavior in downstream applications. Specifically, 3-chloropropionyl chloride has a substantially higher boiling point (143-145°C) compared to 2-chloropropionyl chloride (109-111°C) . Similarly, its density (1.33 g/mL at 25°C) and refractive index (n20/D 1.457) are higher than those of the α-isomer (1.308 g/mL at 25°C; n20/D 1.440) . These data provide a clear, quantitative fingerprint that can be used to distinguish between these two isomeric forms, preventing a costly misidentification that could lead to failed experiments or contaminated products.

Physicochemical Properties Quality Control Analytical Chemistry Chemical Identification

Validated Application Scenarios for 3-Chloropropionyl Chloride (625-36-5) Derived from Quantitative Evidence


Continuous Flow Manufacturing of β-Amino Acid-Derived Pharmaceuticals

The high-yielding, telescoped synthesis of beclamide (>80% conversion in 1 minute) described in Section 3 establishes 3-chloropropionyl chloride as a premier building block for β-amino acid derivatives and related pharmaceuticals in continuous flow environments [1]. Its bifunctional nature is essential for this sequence, enabling rapid acylation of an amine followed by immediate intramolecular alkylation or subsequent functionalization of the pendant chloroethyl group . This scenario is ideal for process R&D teams aiming to reduce synthesis time, minimize waste, and enhance safety by utilizing continuous flow platforms.

Modification of Macroporous Polymer Resins for Affinity Chromatography and Solid-Phase Synthesis

Vendor technical documentation directly confirms the use of 3-chloropropionyl chloride to modify hydrophilic, macroporous polymer resins (e.g., glycerylmethacrylate-styrene-divinylbenzene copolymers) [1]. This application leverages the dual reactivity of the molecule: the acyl chloride reacts with hydroxyl groups on the resin surface to form a stable ester linkage, tethering the reactive 2-chloroethyl group to the solid support. This terminal chloride then serves as a versatile anchor point for further functionalization, such as the introduction of amines to create ion-exchange or affinity chromatography media, or for the synthesis of DNA/RNA modifiers like diethylaminopropionamido-hydroxy-anthraquinones .

Synthesis of Heterocyclic Scaffolds via Friedel-Crafts Acylation / Cyclization Cascades

As evidenced by the investigation of its reaction with thiophene under various Friedel-Crafts catalysts, 3-chloropropionyl chloride is a key reagent for synthesizing fused heterocyclic systems like cyclopenta[b]thiophenones [1]. Its specific utility here, in contrast to non-chlorinated acyl chlorides like propionyl chloride, is that the initial acylation step installs a 3-chloropropionyl moiety. Under the Lewis acidic conditions, this can subsequently undergo an intramolecular alkylation (cyclization) to form a new 5-membered ring. This cascade sequence is not accessible to simpler acyl chlorides, making 3-chloropropionyl chloride the reagent of choice for constructing these complex, sulfur-containing heterocycles found in numerous bioactive molecules.

Production of Specialty Agrochemical Intermediates Requiring Masked Vinyl Groups

The documented role of 3-chloropropionyl chloride as a precursor to a 'masked vinyl group' via its 2-chloroethyl fragment is of high value in agrochemical synthesis [1]. Patents and technical literature highlight its use as an intermediate for herbicides and fungicides . The synthetic strategy involves using the compound to acylate a core scaffold, followed by a base-induced dehydrochlorination (elimination of HCl) of the resulting propionamide or propionate ester. This step generates a terminal alkene (vinyl group) precisely positioned on the molecule. This controlled, two-step installation of an alkene is often superior to direct use of acryloyl chloride, which can be prone to undesirable polymerization and is itself less versatile in subsequent manipulation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropropionyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.